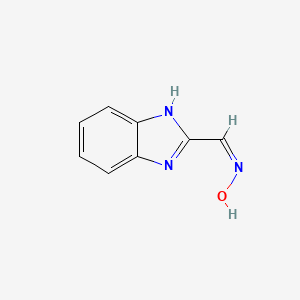
(NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine: is an organic compound characterized by the presence of a benzimidazole ring attached to a hydroxylamine group through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine typically involves the reaction of benzimidazole derivatives with hydroxylamine. One common method involves the condensation of 2-formylbenzimidazole with hydroxylamine hydrochloride under acidic conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction could produce benzimidazole-2-methylamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry, forming complexes with various metals.
Biology:
- Investigated for its potential as an antimicrobial agent due to the benzimidazole moiety.
- Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anticancer and antiviral activities.
- Evaluated for its ability to modulate biological pathways and molecular targets.
Industry:
- Utilized in the development of fluorescent probes and sensors for detecting specific analytes.
- Applied in the synthesis of materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the hydroxylamine group can participate in redox reactions, modulating the oxidative state of biological systems .
Comparación Con Compuestos Similares
Benzimidazole: A parent compound with a similar structure but lacking the hydroxylamine group.
2-Formylbenzimidazole: A precursor in the synthesis of (NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine.
Benzimidazole-2-carboxylic acid: A derivative formed through oxidation reactions.
Uniqueness: The presence of the hydroxylamine group in this compound imparts unique chemical reactivity and biological activity compared to its analogs
Propiedades
Fórmula molecular |
C8H7N3O |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
(NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C8H7N3O/c12-9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5,12H,(H,10,11)/b9-5- |
Clave InChI |
JGYPHAQVSRTBJA-UITAMQMPSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)NC(=N2)/C=N\O |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-(methylsulfinyl)benzo[d]thiazole](/img/structure/B11770218.png)
![2-Methoxy-4-nitrodibenzo[b,d]furan](/img/structure/B11770225.png)
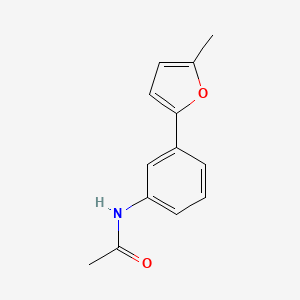
![1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11770230.png)

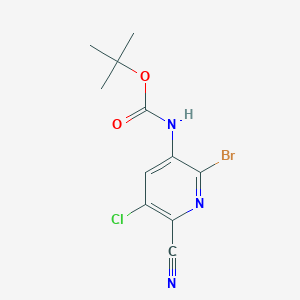

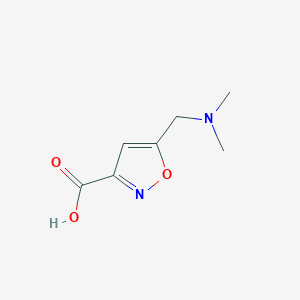

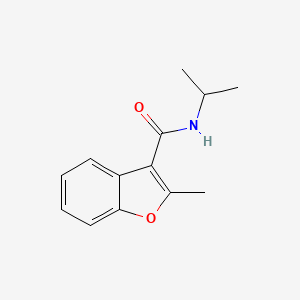
![N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11770267.png)
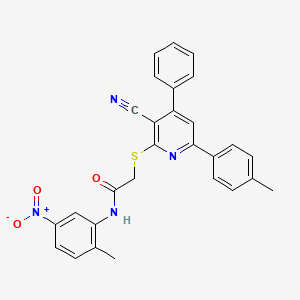
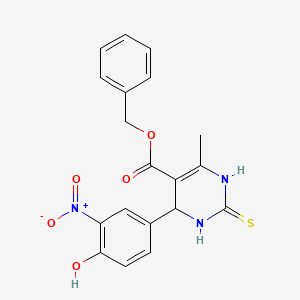
![2-((6-Ethyl-3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11770300.png)
